![molecular formula C13H12BrN3O2S B14775388 N-[(5-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14775388.png)
N-[(5-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(5-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide is a chemical compound that features a brominated pyridine ring and a sulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide typically involves the reaction of 5-bromopyridine-3-carbaldehyde with 4-methylbenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst may be used to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(5-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: The compound can participate in condensation reactions with other aldehydes or amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
N-[(5-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity.
Material Science: The compound can be used in the synthesis of advanced materials with specific properties.
Chemical Biology: It serves as a tool for studying biological processes and interactions at the molecular level.
Mécanisme D'action
The mechanism of action of N-[(5-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The brominated pyridine ring and the sulfonamide group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(5-bromopyridin-3-yl)-4-methylbenzenesulfonamide
- 1-(5-bromopyridin-3-yl)methanamine
- N-(5-Bromo-2-methylpyridin-3-yl)acetamide
Uniqueness
N-[(5-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide is unique due to its specific combination of a brominated pyridine ring and a sulfonamide group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and material science.
Propriétés
Formule moléculaire |
C13H12BrN3O2S |
|---|---|
Poids moléculaire |
354.22 g/mol |
Nom IUPAC |
N-[(5-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H12BrN3O2S/c1-10-2-4-13(5-3-10)20(18,19)17-16-8-11-6-12(14)9-15-7-11/h2-9,17H,1H3 |
Clé InChI |
GUJXBULLJBUOEF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=CN=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


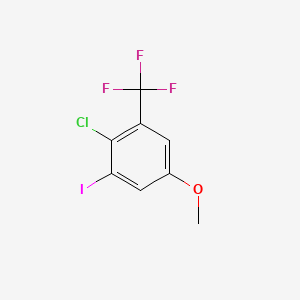
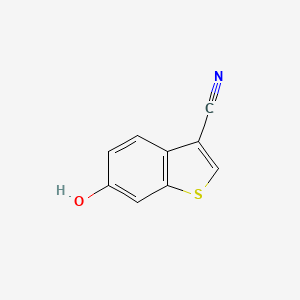
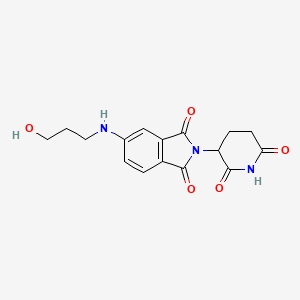

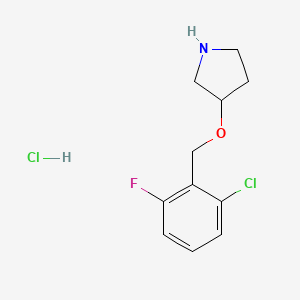
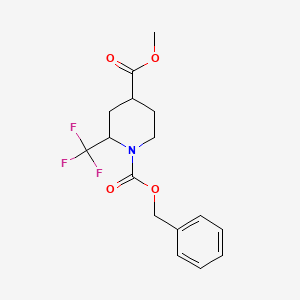
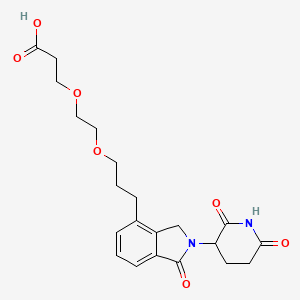
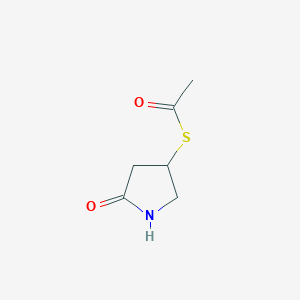

![N-[amino(phenyl)methylidene]-2-chloroacetamide](/img/structure/B14775367.png)
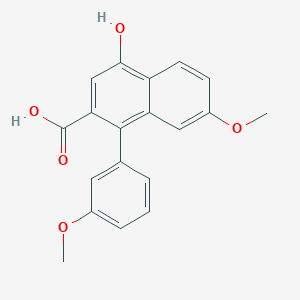
![4-[2-[2-[3-(Anilinomethylidene)-2-chlorocyclohexen-1-yl]ethenyl]-3,3-dimethylindol-1-ium-1-yl]butane-1-sulfonate](/img/structure/B14775385.png)
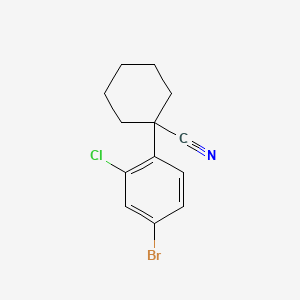
![2-methyl-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B14775394.png)
